ML385 - 846557-71-9

ML385

Catalog Number: EVT-276339
CAS Number: 846557-71-9
Molecular Formula: C29H25N3O4S
Molecular Weight: 511.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(1,3-Benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide, commonly known as ML385, is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] It is widely used in scientific research to investigate the role of Nrf2 in various biological processes and disease models. [, , , , , , , ]

Dimethyl Fumarate

Compound Description: Dimethyl fumarate (DMF) is a fumaric acid ester. It is known for its ability to activate the NRF2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective responses [].

Relevance: Unlike ML385, which inhibits NRF2, DMF acts as an activator of this pathway. This contrasting effect makes DMF a valuable tool in research exploring the role of the NRF2 pathway in various disease models, often used in conjunction with ML385 to investigate the specific impact of NRF2 inhibition [].

tert-Butylhydroquinone (tBHQ)

Compound Description: tBHQ is a synthetic phenolic antioxidant. It is known to activate the NRF2 pathway, leading to the expression of antioxidant and detoxification enzymes [].

Relevance: tBHQ, similar to DMF, acts as an NRF2 activator and contrasts with the inhibitory function of ML385. By comparing and contrasting the effects of tBHQ and ML385, researchers can gain a deeper understanding of the role of NRF2 in protecting cells against oxidative stress and damage [].

Erastin

Compound Description: Erastin is a small molecule that induces ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].

Relevance: Research suggests that ML385, by inhibiting NRF2, may exacerbate ferroptosis induced by compounds like Erastin. This interaction highlights the potential interplay between NRF2 inhibition and ferroptosis sensitivity and the potential for combined therapeutic approaches [].

Ferrostatin-1 (Fer-1)

Compound Description: Fer-1 is a potent and selective inhibitor of ferroptosis. It acts by preventing the accumulation of toxic lipid ROS, thus protecting cells from ferroptotic death [, ].

Relevance: Fer-1 serves as a valuable tool for dissecting the role of ferroptosis in various biological contexts, particularly in conjunction with ML385. Comparing the effects of Fer-1 and ML385 in experimental models can shed light on the interplay between NRF2 activity and ferroptosis sensitivity [, ].

Lipopolysaccharide (LPS)

Compound Description: LPS is a large molecule found in the outer membrane of Gram-negative bacteria. It is a potent activator of the immune system, often used to induce inflammatory responses in experimental models [, , , ].

Relevance: Studies often employ LPS to induce inflammatory responses in cell and animal models, subsequently investigating the potential of ML385 to modulate these responses. This approach helps researchers understand how NRF2 inhibition affects inflammatory pathways, which is valuable information for developing therapies for inflammatory diseases [, , , ].

Sodium Taurocholate

Compound Description: Sodium taurocholate is a bile salt naturally present in the body. It is often used in research to induce pancreatitis in animal models, mimicking the conditions of human pancreatitis [].

Relevance: By inducing pancreatitis in animal models with Sodium taurocholate, researchers can study the therapeutic potential of compounds like ML385. This model allows for the investigation of how NRF2 inhibition impacts the severity of pancreatitis and associated organ injury [].

Concanavalin A (Con A)

Compound Description: Con A is a lectin, a type of protein that binds to carbohydrates. It is often used to induce immune-mediated hepatitis in experimental models, mimicking certain aspects of autoimmune hepatitis in humans [].

Relevance: Con A is used to induce liver injury, providing a model to investigate the potential protective effects of compounds like ML385. By studying how NRF2 inhibition affects the severity of Con A-induced hepatitis, researchers gain insight into its potential therapeutic role in liver diseases [].

Overview

ML385 is a small molecule inhibitor specifically targeting the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. It has garnered attention for its potential therapeutic applications in treating non-small cell lung cancer (NSCLC), particularly in cases with loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. The compound is classified as a synthetic organic molecule and is recognized for its ability to inhibit NRF2 activity, which is often associated with chemotherapy resistance and tumor growth in various cancers.

Source

ML385 was identified through a high-throughput screening of small molecules at the National Center for Advancing Translational Sciences. Its discovery aimed to find novel NRF2 inhibitors that could reduce therapeutic resistance in lung cancer models. The compound has been validated in preclinical studies, demonstrating significant anti-tumor activity when combined with platinum-based chemotherapeutics such as carboplatin and doxorubicin .

Classification
  • Compound Class: Synthetic organic
  • IUPAC Name: 2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide
  • CAS Registry Number: 846557-71-9
  • Molecular Weight: 511.59 g/mol
  • Chemical Formula: C29H25N3O4S
Synthesis Analysis
  1. Formation of the Thiazole-Indoline Core: This involves reactions that construct the thiazole ring and indoline moiety, which are critical for the biological activity of ML385.
  2. Introduction of Functional Groups: The addition of specific functional groups, such as the benzodioxole and acetamide groups, enhances the compound's binding affinity to NRF2.
  3. Purification and Characterization: After synthesis, ML385 is purified using chromatography techniques and characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

ML385 features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.

Structure Data

  • Molecular Structure: The compound consists of a thiazole ring connected to an indoline structure, along with a benzodioxole moiety.
  • Key Structural Features:
    • A basic leucine zipper domain that interacts with NRF2.
    • Multiple aromatic systems that enhance hydrophobic interactions.

The molecular structure allows ML385 to effectively bind to the Neh1 domain of NRF2, inhibiting its function.

Chemical Reactions Analysis

ML385 participates in several chemical interactions that are crucial for its mechanism of action:

  1. Binding Interactions: ML385 binds specifically to the Neh1 domain of NRF2, disrupting its ability to dimerize with MAFG and bind to DNA regulatory sequences.
  2. Inhibition of Downstream Signaling: By inhibiting NRF2 activity, ML385 reduces the expression of downstream target genes involved in antioxidant responses and drug resistance mechanisms.

These interactions are vital for understanding how ML385 can modulate cellular responses in cancer therapy.

Mechanism of Action

The primary mechanism by which ML385 exerts its effects involves:

  1. Inhibition of NRF2 Signaling: By binding to the Neh1 domain, ML385 prevents NRF2 from activating target genes responsible for cell survival and proliferation.
  2. Enhancement of Chemotherapy Efficacy: In vitro studies have shown that combining ML385 with chemotherapeutic agents like doxorubicin or taxol significantly increases cytotoxicity against NSCLC cells compared to treatment with these agents alone .
  3. Impact on Related Pathways: ML385 also inhibits signaling pathways such as PI3K-mTOR, further contributing to its anti-cancer effects by promoting apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in DMSO up to 25.58 mg/mL (50 mM) which facilitates its use in various biological assays.

Chemical Properties

  • Stability: ML385 is stable under recommended storage conditions (−20°C).
  • Purity: Generally ≥98% purity as determined by high-performance liquid chromatography.

These properties are essential for laboratory handling and application in research settings.

Applications

ML385 has significant potential applications in scientific research:

  1. Cancer Research: Primarily used as a tool compound for studying NRF2 signaling pathways and therapeutic resistance mechanisms in NSCLC.
  2. Drug Development: Its role as an NRF2 inhibitor positions it as a candidate for developing new therapies targeting resistant tumors.
  3. Preclinical Studies: Demonstrated efficacy in xenograft models supports further exploration in clinical trials aimed at advanced lung cancer treatments .
Discovery and Development of ML385 as a Novel NRF2 Inhibitor

High-Throughput Screening Strategies for NRF2 Pathway Modulators

ML385 emerged from a quantitative high-throughput screen (qHTS) of the Molecular Libraries Small Molecule Repository (MLSMR) library, encompassing ~400,000 diverse compounds. This campaign employed a tiered assay system to identify inhibitors of the NRF2 pathway:

  • Primary Screening: A multiplexed assay in A549 NSCLC cells measured NRF2-dependent antioxidant response element (ARE)-driven firefly luciferase (Fluc) reporter activity alongside cell viability (CellTiter-Fluor) to exclude cytotoxic false positives [1].
  • Counter-Screening: Hits underwent rigorous exclusion of non-specific luciferase inhibitors via biochemical Fluc inhibition assays, CMV promoter-driven Fluc reporter assays (to rule out general transcription inhibitors), and GR-beta lactamase reporter assays (to assess pathway selectivity) [1] [2].
  • Confirmation: Validated hits were retested in additional KEAP1-mutant NSCLC cell lines (H838 and H1437) stably expressing the NRF2-ARE-Fluc reporter [1].

This cascade identified a thiazole-indoline chemotype as a promising starting point. The initial hit compound exhibited an IC₅₀ of 1.9 µM in disrupting NRF2-MAFG-DNA complex formation, measured by fluorescence polarization (FP) assays using a fluorescein-labeled ARE probe [1] [5]. ML385 (designated probe molecule) emerged as the optimized candidate from this series.

Table 1: Key Stages of the qHTS Campaign for NRF2 Inhibitors

Screening PhaseAssay SystemKey MetricsPurpose
Primary ScreenMultiplexed NRF2-ARE-Fluc + Viability in A549 cells>50% inhibition at 10 µM; IC₅₀ < 5 µMIdentify initial hits targeting NRF2 activity
Counter-Screen 1Biochemical Firefly Luciferase InhibitionIC₅₀ > 20 µMExclude direct luciferase inhibitors
Counter-Screen 2CMV-Fluc Reporter + ViabilityIC₅₀ > 20 µ₀MExclude general transcription/translation inhibitors
ConfirmationNRF2-ARE-Fluc in H838 & H1437 cellsIC₅₀ consistency across linesValidate activity in KEAP1-mutant NSCLC models

Structure-Activity Relationship (SAR) Optimization in Thiazole-Indoline Series

The initial thiazole-indoline hit underwent systematic medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties. Key SAR insights driving ML385's development included:

  • Thiazole Core: Essential for NRF2 binding. Methyl substitution at the 2-position (R¹) improved metabolic stability without compromising activity. Unsubstituted or bulkier groups reduced DNA binding interference [1] [2] [6].
  • Indoline Moiety: The N-methyl substituent (R²) on the indoline ring was critical. Removal (N-H) abolished activity. Larger alkyl chains (N-ethyl, N-propyl) or aromatic groups diminished potency, likely due to steric hindrance within the Neh1 binding pocket [2] [6].
  • Benzodioxole Cap: Introduction of the substituted benzodioxole group (R³) via an amide linker significantly boosted potency (5-10 fold) compared to simpler aryl groups (e.g., phenyl, pyridyl). The 1,3-benzodioxole-5-yl moiety specifically enhanced binding to the CNC-bZIP domain, likely through π-stacking and van der Waals interactions [1] [6].
  • Amide Linker: The carbonyl group of the central amide linker formed a key hydrogen bond with the Neh1 domain. Conversion to ester, reverse amide, or methylene linker resulted in complete loss of activity, confirming the critical role of this hydrogen-bond acceptor [1] [5].

ML385 (N-[[4-[2-(1-Methylindolin-5-yl)thiazol-4-yl]phenyl]methyl]-1,3-benzodioxole-5-carboxamide) represented the optimal balance of potency (IC₅₀ = 1.9 µM in FP assay), selectivity (minimal activity in counter-screens), and cellular activity (IC₅₀ ~ 5 µM for NRF2 target gene suppression) within this chemotype [1] [5].

Table 2: Critical SAR Regions of the Thiazole-Indoline Series Leading to ML385

Structural RegionModification Impact on ActivityOptimal Group in ML385Key Rationale
Thiazole C2 (R¹)Methyl > H >> Ethyl, PhenylMethyl (-CH₃)Balances metabolic stability and steric fit in the binding pocket
Indoline N1 (R²)Methyl essential; H, Ethyl, Benzyl inactiveMethyl (-CH₃)Maintains planarity and optimal hydrophobic contact
Central Linker (X)-C(O)NH- >> -NHC(O)-, -CH₂NH-, -O-Amide (-C(O)NH-)Critical H-bond acceptor for Neh1 domain binding
Cap Group (Ar, R³)Benzodioxolyl > 3,4-(MeO)₂Ph > Ph > Pyridyl1,3-Benzodioxol-5-ylEnhanced binding affinity via π-stacking and van der Waals interactions

Validation of Specificity in KEAP1-Mutant Cellular Models

ML385's mechanism and specificity were rigorously validated using isogenic and genetically defined cancer models with dysregulated NRF2 signaling:

  • Target Engagement: Biotin-labeled ML385 pulled down recombinant Neh1 domain (NRF2 aa 434-561) in nickel affinity assays, confirming direct binding. Competition with unlabeled ML385, but not inactive analogs, demonstrated specificity. ML385 binding disrupted the formation of the NRF2-MAFG heterodimer complex on ARE DNA sequences in FP assays [1] [3].
  • Selectivity in KEAP1-Mutant vs. Wild-Type Cells: ML385 (5 µM) significantly suppressed mRNA and protein levels of NRF2 target genes (NQO1, GCLC, GCLM, HO-1) in KEAP1-mutant NSCLC cells (H460, A549). Crucially, minimal effects were observed in:
  • KEAP1-wild-type NSCLC cells (H1437, H838 under basal conditions)
  • Non-malignant bronchial epithelial cells (BEAS-2B) [1] [8].
  • Functional Synergy in Resistant Models:
  • In KEAP1-mutant NSCLC, ML385 (10 µM) dramatically sensitized cells to platinum drugs (carboplatin), taxol, and doxorubicin in clonogenic assays, reducing IC₅₀ values by 3-10 fold [1] [2].
  • In AML models with high NRF2, ML385 reversed venetoclax resistance by suppressing NRF2 targets (FTH1, SLC7A11), increasing labile iron pools and lipid peroxidation – hallmarks of ferroptosis. NRF2 overexpression or ROS scavengers (NAC, Vitamin E) abrogated this synergy [4].
  • In HNSCC models (FaDu, YD9), ML385 suppressed proliferation, clonogenicity, and migration concomitant with reduced NRF2 and HO-1 protein. Efficacy correlated with intrinsic NRF2 overexpression levels [8].
  • Transcriptomic Specificity: RNA-Seq in NRF2-overexpressing AML cells confirmed that ML385 preferentially downregulated genes enriched in the "ferroptosis" pathway (FTH1, SLC7A11, G6PD, GCLC, GCLM) – known NRF2 targets – without broadly affecting unrelated pathways [4].

Table 3: Validation of ML385 Specificity in KEAP1-Mutant/High-NRF2 Cellular Models

Cellular ModelGenetic BackgroundKey ML385 Effects (In vitro)Validated Mechanism
NSCLC H460KEAP1 loss-of-function mutationSuppression of NQO1, GCLC, HO-1 mRNA/protein; Synergy with carboplatin/taxolDirect NRF2/Neh1 binding; Disruption of NRF2-MAFG-ARE complex
AML MV411 (NRF2-OE)NRF2 forced overexpressionRe-sensitization to venetoclax; ↓ FTH1, SLC7A11; ↑ lipid ROS/iron poolsNRF2-dependent ferroptosis gene regulation
HNSCC FaDu/YD9Endogenous NRF2/HO-1 overexpressionG1/S cell cycle arrest; ↓ cyclin D1/CDK4; ↓ proliferation/migrationNRF2/HO-1 pathway suppression; siNRF2 phenocopies effects
NSCLC H1437KEAP1 wild-typeMinimal basal NRF2 target gene suppressionSpecific activity in hyperactivated NRF2 contexts

Properties

CAS Number

846557-71-9

Product Name

ML385

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide

Molecular Formula

C29H25N3O4S

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33)

InChI Key

LINHYWKZVCNAMQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C

Solubility

Soluble in DMSO

Synonyms

ML-385; ML 385; ML385.

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.